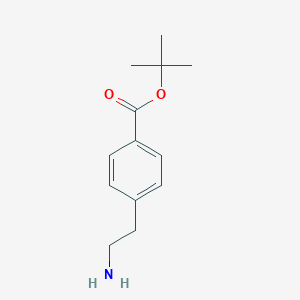

tert-Butyl 4-(2-aminoethyl)benzoate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHIVHQBWAWQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576934 | |

| Record name | tert-Butyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135482-70-1 | |

| Record name | tert-Butyl 4-(2-aminoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 135482-70-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl 4-(2-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of tert-Butyl 4-(2-aminoethyl)benzoate, a versatile building block in pharmaceutical and medicinal chemistry. This document consolidates essential physicochemical data, a detailed experimental synthesis protocol, and safety information to support its application in research and development.

Core Properties and Physicochemical Data

tert-Butyl 4-(2-aminoethyl)benzoate is a para-substituted benzoic acid derivative featuring a tert-butyl ester and an aminoethyl group. The tert-butyl ester serves as a protecting group for the carboxylic acid, which can be cleaved under acidic conditions, while the primary amine provides a reactive site for further chemical modifications.

Table 1: Physicochemical Properties of tert-Butyl 4-(2-aminoethyl)benzoate

| Property | Value | Source |

| CAS Number | 135482-70-1 | N/A |

| Molecular Formula | C₁₃H₁₉NO₂ | N/A |

| Molecular Weight | 221.30 g/mol | N/A |

| Appearance | Colorless oil (for the nitrile intermediate) | [1] |

| pKa (amine) | 8.2 (estimated) | [2] |

| pKa (hydrochloride) | 2.1 (estimated) | [2] |

| Solubility | High solubility in polar solvents (e.g., water, methanol) for the hydrochloride salt. | [2] |

| Thermal Stability | Decomposes above 250°C. | [2] |

Synthesis and Experimental Protocols

The synthesis of tert-Butyl 4-(2-aminoethyl)benzoate hydrochloride can be achieved through a two-step process starting from α-Bromo-4-toluic acid. The general workflow involves the formation of a nitrile intermediate followed by hydrogenation.

Synthesis Workflow

Caption: Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate HCl.

Step 1: Synthesis of tert-Butyl 4-(cyanomethyl)benzoate

This step involves the reaction of α-Bromo-4-toluic acid with an isourea derivative in dichloromethane (DCM) to yield the tert-butyl ester nitrile intermediate.

Experimental Protocol:

-

Suspend α-Bromo-4-toluic acid (10 g, 46.5 mmol) in dichloromethane (DCM).

-

Add a solution of isourea (18.6 g, 93 mmol) in DCM (50 mL) dropwise to the suspension.

-

Reflux the resulting mixture for 6 hours.

-

Add another portion of isourea (18.6 g, 46.5 mmol).

-

Continue refluxing the mixture.

-

Upon completion, work up the reaction to isolate tert-Butyl 4-(cyanomethyl)benzoate. The product is obtained as a colorless oil (8.2 g, 76% yield).[1]

Characterization of Intermediate:

-

¹H NMR (CDCl₃): δ 8.01 (d, J = 8.3 Hz, 2H), 7.40 (d, J = 8.3 Hz, 2H), 3.82 (s, 2H), 1.61 (s, 9H).[1]

Step 2: Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate hydrochloride

The nitrile intermediate is then hydrogenated to the corresponding primary amine and subsequently converted to its hydrochloride salt.

Experimental Protocol:

-

Dissolve tert-Butyl 4-(cyanomethyl)benzoate (5.0 g, 23.6 mmol) in a mixture of methanol/acetic acid (4:1, v/v, 150 mL).

-

Add palladium on charcoal (1.5 g, 10% Pd) to the solution.

-

Hydrogenate the mixture under a balloon pressure of hydrogen overnight.

-

Remove the catalyst by filtration.

-

Add toluene (250 mL) to the filtrate and evaporate the solvent in vacuo. Repeat this process two times.

-

Dissolve the resulting oily residue in toluene (150 mL).

-

Add a solution of hydrochloric acid in diethyl ether (1 M, 60 mL) to precipitate the hydrochloride salt.[1]

Purification and Characterization

Purification:

The crude product can be purified by standard techniques such as flash chromatography on silica gel.[1]

Characterization:

While specific spectroscopic data for the final product is not detailed in the primary literature found, standard analytical methods would be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure, including the presence of the tert-butyl group, the aromatic protons, and the ethylamine chain.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify functional groups such as the N-H stretch of the amine, the C=O stretch of the ester, and aromatic C-H bonds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-Butyl 4-(2-aminoethyl)benzoate was not located, general laboratory safety precautions should be observed when handling this compound. It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Drug Development

tert-Butyl 4-(2-aminoethyl)benzoate is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The primary amine serves as a key functional handle for introducing pharmacophores through acylation or sulfonylation reactions. The tert-butyl ester can be selectively cleaved under acidic conditions to reveal the carboxylic acid, which can then be used for conjugation to other molecules, such as in the formation of antibody-drug conjugates (ADCs).[2] The steric bulk of the tert-butyl group also provides stability during synthetic manipulations.[2]

References

tert-Butyl 4-(2-aminoethyl)benzoate: A Technical Guide for Drug Discovery

CAS Number: 135482-70-1 Molecular Formula: C₁₃H₁₉NO₂ Molecular Weight: 221.30 g/mol

This technical guide provides an in-depth overview of tert-butyl 4-(2-aminoethyl)benzoate, a versatile building block in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis. This document covers the compound's physicochemical properties, a detailed synthesis protocol, and its application as a key intermediate in the development of targeted therapeutics.

Physicochemical Properties

tert-Butyl 4-(2-aminoethyl)benzoate is a substituted benzoic acid ester characterized by a primary amine and a tert-butyl ester functional group. The tert-butyl group provides steric hindrance, which can enhance the metabolic stability of molecules into which it is incorporated and protect the carboxylic acid functionality during synthetic manipulations. The primary amino group serves as a reactive handle for the introduction of various pharmacophores through amide bond formation or other amine-related chemistries.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 221.30 g/mol | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| pKa (Predicted) | 9.54 ± 0.10 | [1] |

| XLogP3-AA | 2.1 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 5 | [1] |

Synthesis

Experimental Protocol: Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate

This protocol is a generalized procedure based on common esterification methods.

Materials:

-

4-(2-aminoethyl)benzoic acid hydrochloride

-

tert-Butanol

-

Thionyl chloride (SOCl₂) or other esterification catalyst (e.g., sulfuric acid)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation of the Acid Chloride (if using thionyl chloride): To a suspension of 4-(2-aminoethyl)benzoic acid hydrochloride in anhydrous DCM, add thionyl chloride dropwise at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The excess thionyl chloride and DCM are removed under reduced pressure.

-

Esterification: The crude acid chloride is redissolved in anhydrous DCM and cooled to 0 °C. A solution of tert-butanol and triethylamine in DCM is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction mixture is washed sequentially with water, saturated aqueous NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure tert-butyl 4-(2-aminoethyl)benzoate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Below is a diagram illustrating the general synthetic workflow.

Applications in Drug Discovery

tert-Butyl 4-(2-aminoethyl)benzoate is a valuable intermediate in the synthesis of complex bioactive molecules, particularly as a precursor for kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The primary amine allows for the attachment of various heterocyclic systems and other pharmacophoric elements, while the tert-butyl ester can be hydrolyzed at a later synthetic stage to reveal a carboxylic acid, which can serve as another point for modification or as a key interacting group with the biological target.

Role as a Linker in PROTACs

While not the exact molecule, the closely related 4-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs)[1]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The structural motif of an aminoethylbenzoic acid provides a versatile scaffold for connecting the target-binding ligand and the E3 ligase ligand.

The logical relationship in the design of a PROTAC is depicted in the following diagram.

Use in Peptide Synthesis

As suggested by patent literature, amine- and carboxyl-functionalized building blocks are essential in peptide synthesis. The free amine of tert-butyl 4-(2-aminoethyl)benzoate can be coupled with the carboxylic acid of an amino acid or peptide, while the tert-butyl ester protects the C-terminus. This protection can be removed under acidic conditions to allow for further elongation of the peptide chain.

The following diagram illustrates the general workflow of its use in solid-phase peptide synthesis.

Conclusion

tert-Butyl 4-(2-aminoethyl)benzoate is a strategically important building block for medicinal chemistry and drug discovery. Its bifunctional nature, with a reactive primary amine and a sterically hindered, cleavable tert-butyl ester, makes it a versatile tool for the synthesis of a wide range of complex molecules, including kinase inhibitors, GPCR modulators, and peptide-based therapeutics. The synthetic accessibility and the dual functionality of this compound will continue to make it a valuable resource for the development of novel therapeutic agents.

References

An In-depth Technical Guide to tert-Butyl 4-(2-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-aminoethyl)benzoate is a chemical compound of significant interest in the field of medicinal chemistry and drug discovery. Its structure, featuring a para-substituted benzoic acid core with a reactive primary amine and a sterically hindering tert-butyl ester group, makes it a valuable building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its structure, properties, and its role as a key intermediate in the development of novel therapeutics.

Chemical Structure and Properties

tert-Butyl 4-(2-aminoethyl)benzoate, also known by its synonym 4-(2-aminoethyl)benzoic acid tert-butyl ester, is characterized by the presence of a benzene ring substituted at the 1 and 4 positions. The carboxyl group of benzoic acid is esterified with a tert-butyl group, which serves as a protecting group that can be cleaved under acidic conditions. The ethylamine substituent provides a nucleophilic primary amine, which is a key site for further chemical modifications.

Table 1: Physicochemical Properties of tert-Butyl 4-(2-aminoethyl)benzoate

| Property | Value | Reference |

| CAS Number | 135482-70-1 | N/A |

| Molecular Formula | C₁₃H₁₉NO₂ | N/A |

| Molecular Weight | 221.30 g/mol | N/A |

| Predicted pKa | 9.54 ± 0.10 | N/A |

A closely related and frequently cited compound is tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride . It's important to distinguish this from the primary topic, as the hydrochloride salt possesses different physical properties, such as enhanced solubility in polar solvents.[1]

Synthesis and Methodology

Postulated Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure based on common methods for the synthesis of tert-butyl esters from carboxylic acids.

Objective: To synthesize tert-Butyl 4-(2-aminoethyl)benzoate from 4-(2-aminoethyl)benzoic acid.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

tert-Butanol (in large excess)

-

Concentrated Sulfuric Acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In a round-bottom flask, dissolve 4-(2-aminoethyl)benzoic acid in a large excess of tert-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess tert-butanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-Butyl 4-(2-aminoethyl)benzoate.

Below is a conceptual workflow for this synthesis.

Caption: Conceptual workflow for the synthesis of tert-Butyl 4-(2-aminoethyl)benzoate.

Applications in Drug Development

tert-Butyl 4-(2-aminoethyl)benzoate serves as a crucial building block in the synthesis of various pharmaceutical compounds, particularly as a precursor to kinase inhibitors and G-protein-coupled receptor (GPCR) modulators.[1] The strategic placement of the reactive amine and the protected carboxylic acid allows for sequential chemical modifications.

The primary amine can be readily functionalized through reactions such as acylation or sulfonylation to introduce diverse pharmacophores. Subsequently, the tert-butyl ester can be deprotected under acidic conditions to reveal the carboxylic acid, which can then be used for conjugation to other molecules.

The logical relationship for its use as a versatile scaffold in drug discovery is depicted below.

Caption: Role of tert-Butyl 4-(2-aminoethyl)benzoate in pharmaceutical synthesis.

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data for tert-Butyl 4-(2-aminoethyl)benzoate is not widely published. However, for the related hydrochloride salt of tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate, general NMR characteristics have been reported. These include a singlet for the tert-butyl protons at approximately 1.42 ppm and signals for the aromatic protons in the range of 7.35–7.85 ppm when measured in DMSO-d₆.[1] The mass spectrometry (ESI-MS) of this salt shows a parent ion corresponding to the free base.[1]

Conclusion

tert-Butyl 4-(2-aminoethyl)benzoate is a valuable and versatile intermediate in medicinal chemistry. Its bifunctional nature, with a readily modifiable primary amine and a protected carboxylic acid, allows for its incorporation into a wide array of complex molecules with potential therapeutic applications. While detailed synthetic protocols and comprehensive spectral data are not extensively documented in publicly available literature, its utility as a building block in the synthesis of kinase inhibitors and GPCR modulators is recognized. Further research and publication of detailed experimental procedures and characterization would be beneficial to the scientific community.

References

"tert-Butyl 4-(2-aminoethyl)benzoate" molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 4-(2-aminoethyl)benzoate, a key building block in synthetic and medicinal chemistry. This document outlines its physicochemical properties, a representative synthetic protocol, and its applications in the development of therapeutic agents.

Core Physicochemical Data

tert-Butyl 4-(2-aminoethyl)benzoate is a benzoate ester derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its structural features, including a protected carboxylic acid and a primary amine, allow for sequential chemical modifications.

| Property | Value |

| Molecular Weight | 221.30 g/mol |

| Molecular Formula | C₁₃H₁₉NO₂ |

| CAS Number | 135482-70-1 |

| IUPAC Name | tert-butyl 4-(2-aminoethyl)benzoate |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC=C(C=C1)CCN |

| Polar Surface Area | 52.3 Ų |

| pKa (predicted) | 9.54 ± 0.10 |

Synthetic Protocol

The following is a representative experimental protocol for the synthesis of tert-Butyl 4-(2-aminoethyl)benzoate, based on common esterification methods for tert-butyl esters.

Reaction: Esterification of 4-(2-aminoethyl)benzoic acid with tert-butanol.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

tert-Butanol

-

Sulfuric acid (H₂SO₄) or other suitable acid catalyst

-

Anhydrous solvent (e.g., Dichloromethane, Toluene)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-(2-aminoethyl)benzoic acid in the chosen anhydrous solvent.

-

Addition of Reagents: Add an excess of tert-butanol to the solution.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating for several hours to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Applications in Drug Development

tert-Butyl 4-(2-aminoethyl)benzoate is a versatile intermediate in the synthesis of various pharmaceutical compounds, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions in a later synthetic step. The primary amine provides a reactive site for the introduction of pharmacophores through acylation, sulfonylation, or other amine-related chemistries.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the utilization of tert-Butyl 4-(2-aminoethyl)benzoate in the synthesis of a generic kinase inhibitor.

Caption: Synthetic workflow for a kinase inhibitor.

"tert-Butyl 4-(2-aminoethyl)benzoate" synthesis overview

An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate

This guide provides a comprehensive overview of the synthesis of tert-Butyl 4-(2-aminoethyl)benzoate, a valuable building block in pharmaceutical and materials science research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data presentation, and workflow visualizations.

Overview of Synthetic Strategies

The synthesis of tert-Butyl 4-(2-aminoethyl)benzoate can be approached through several strategic routes. The most direct method involves the esterification of 4-(2-aminoethyl)benzoic acid. An alternative pathway begins with the protection of the amino group, followed by esterification and subsequent deprotection.

Route 1: Direct Esterification of 4-(2-aminoethyl)benzoic acid

This approach focuses on the direct conversion of the carboxylic acid moiety to its tert-butyl ester. While conceptually straightforward, care must be taken to select a method that is compatible with the free amino group.

Route 2: Synthesis via an N-Protected Intermediate

This strategy involves the protection of the reactive amino group, typically with a Boc (tert-butoxycarbonyl) group, prior to the esterification of the carboxylic acid. This can prevent unwanted side reactions and may lead to higher yields and purity. The final step involves the removal of the protecting group.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of tert-Butyl 4-(2-aminoethyl)benzoate.

Protocol 1: Direct tert-Butylation using Bis(trifluoromethanesulfonyl)imide

This modern and efficient method utilizes bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst for the direct tert-butylation of the carboxylic acid in the presence of a free amino group.[1][2][3][4]

Materials:

-

4-(2-aminoethyl)benzoic acid

-

tert-Butyl acetate (t-BuOAc)

-

Bis(trifluoromethanesulfonyl)imide (Tf₂NH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 4-(2-aminoethyl)benzoic acid (1.0 eq) in tert-butyl acetate (0.1 M solution).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, dissolve bis(trifluoromethanesulfonyl)imide (1.1 eq) in dichloromethane.

-

Slowly add the Tf₂NH solution to the cooled suspension of the amino acid.

-

Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Esterification via Acid Chloride

This classical approach involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with tert-butanol. This method may require protection of the amino group to prevent side reactions.

Step 2a: N-Boc Protection of 4-(2-aminoethyl)benzoic acid [5]

-

Dissolve 4-(2-aminoethyl)benzoic acid (1.0 eq) in a 1 M aqueous solution of sodium hydroxide.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

After the reaction, add ethyl acetate and acidify with a 10% aqueous citric acid solution to precipitate the product.

-

Filter the solid and extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid.

Step 2b: Esterification

-

Suspend 4-(2-(tert-butoxycarbonylamino)ethyl)benzoic acid (1.0 eq) in a suitable solvent like dichloromethane.

-

Cool the mixture to 0 °C and add oxalyl chloride or thionyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours.

-

Remove the excess oxalyl chloride and solvent under reduced pressure.

-

Dissolve the resulting acid chloride in dichloromethane and cool to 0 °C.

-

Slowly add a solution of tert-butanol (1.5 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) in dichloromethane.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Step 2c: N-Boc Deprotection

-

Dissolve the Boc-protected ester in a suitable solvent such as dichloromethane or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess acid under reduced pressure to obtain the hydrochloride or trifluoroacetate salt of the final product.

-

The free amine can be obtained by neutralization with a base.

Data Presentation

The following table summarizes the key physicochemical properties of tert-Butyl 4-(2-aminoethyl)benzoate.

| Property | Value | Reference |

| CAS Number | 135482-70-1 | [6] |

| Molecular Formula | C₁₃H₁₉NO₂ | [6] |

| Molecular Weight | 221.30 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Purity | >96% (typical) | [7] |

| pKa (predicted) | 9.54 ± 0.10 | [6] |

| Polar Surface Area | 52.32 Ų | [6] |

Mandatory Visualizations

Synthetic Pathway Diagram

Caption: Synthetic routes to tert-Butyl 4-(2-aminoethyl)benzoate.

Experimental Workflow Diagram

Caption: General experimental workflow for chemical synthesis.

References

- 1. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. citedrive.com [citedrive.com]

- 5. 4-(2-BOC-AMINOETHYL)BENZOIC ACID | 132690-91-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 4-(2-Amino-ethyl)-benzoic acid | 1199-69-5 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining tert-Butyl 4-(2-aminoethyl)benzoate, a key building block in pharmaceutical and medicinal chemistry. This document details two principal synthetic pathways, including starting materials, experimental protocols, and quantitative data. The logical workflows for each synthesis are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

tert-Butyl 4-(2-aminoethyl)benzoate is a valuable bifunctional molecule incorporating a protected carboxylic acid and a primary amine. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which can be readily cleaved under acidic conditions. The primary amino group provides a reactive handle for a variety of chemical transformations, including amide bond formation, alkylation, and arylation. These features make it an important intermediate in the synthesis of a wide range of biologically active compounds. This guide explores two common synthetic strategies for its preparation.

Synthetic Route 1: Direct Esterification of 4-(2-aminoethyl)benzoic acid

This route is a straightforward approach that involves the direct esterification of the commercially available 4-(2-aminoethyl)benzoic acid with a tert-butyl source. The primary challenge in this synthesis is the potential for side reactions involving the free amino group. Therefore, protection of the amine is often a crucial preliminary step.

Logical Workflow for Synthetic Route 1

Caption: Synthetic workflow for the preparation of tert-Butyl 4-(2-aminoethyl)benzoate starting from 4-(2-aminoethyl)benzoic acid.

Experimental Protocols

Step 1: Protection of the Amino Group (Example with Boc Protection)

A common method to protect the amino group is through the formation of a tert-butoxycarbonyl (Boc) carbamate.

-

Protocol: To a solution of 4-(2-aminoethyl)benzoic acid in a suitable solvent (e.g., a mixture of dioxane and water), add a base such as sodium hydroxide. Then, add di-tert-butyl dicarbonate ((Boc)₂O) and stir the mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the N-Boc protected product is isolated by acidification and extraction.

Step 2: tert-Butylation of the Carboxylic Acid

With the amino group protected, the carboxylic acid can be esterified to the tert-butyl ester.

-

Protocol 1 (Using Di-tert-butyl dicarbonate): To a solution of the N-protected 4-(2-aminoethyl)benzoic acid in a suitable solvent like tetrahydrofuran (THF), add di-tert-butyl dicarbonate and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by column chromatography.

-

Protocol 2 (Using Sodium tert-butoxide): In an alternative approach, the N-protected carboxylic acid can be treated with sodium tert-butoxide (NaOtBu) in an anhydrous solvent such as THF or toluene. This method often proceeds at room temperature.

Step 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to yield the target compound.

-

Protocol: The N-Boc protected tert-butyl ester is dissolved in a solvent such as dichloromethane (DCM) and treated with an acid like trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent. The reaction is typically fast and proceeds at room temperature. After removal of the acid and solvent, the final product is obtained, often as a salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized if the free base is required.

Quantitative Data

| Step | Starting Material | Key Reagents | Typical Yield | Reference |

| Amine Protection | 4-(2-aminoethyl)benzoic acid | (Boc)₂O, NaOH | >90% | General knowledge |

| tert-Butylation | N-Boc-4-(2-aminoethyl)benzoic acid | (Boc)₂O, DMAP | 60-80% | [1] |

| Deprotection | N-Boc-tert-butyl 4-(2-aminoethyl)benzoate | TFA or HCl | Quantitative | General knowledge |

Synthetic Route 2: Synthesis from 4-Aminobenzoic Acid

This alternative route begins with the more readily available 4-aminobenzoic acid. The synthesis involves the esterification of the carboxylic acid, followed by the introduction of the 2-aminoethyl group.

Logical Workflow for Synthetic Route 2

Caption: Synthetic workflow for the preparation of tert-Butyl 4-(2-aminoethyl)benzoate starting from 4-aminobenzoic acid.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-aminobenzoate

-

Protocol: 4-Aminobenzoic acid is suspended in thionyl chloride and heated to reflux. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure. The resulting acid chloride is dissolved in dichloromethane and cooled in an ice bath. A solution of tert-butanol in dichloromethane is then added dropwise. The product is isolated as the hydrochloride salt, which is then neutralized with an aqueous sodium bicarbonate solution and extracted with dichloromethane to yield tert-butyl 4-aminobenzoate.[2]

Step 2: Introduction of the 2-Hydroxyethyl Group

-

Protocol: The amino group of tert-butyl 4-aminobenzoate can be alkylated using 2-bromoethanol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to ensure the completion of the reaction.

Step 3: Conversion of the Hydroxyl to a Leaving Group (e.g., Bromide)

-

Protocol: The hydroxyl group of tert-butyl 4-(2-hydroxyethyl)benzoate is converted to a better leaving group, such as a bromide, using a reagent like phosphorus tribromide (PBr₃) in an inert solvent.

Step 4: Introduction of the Amino Group via Azide

-

Protocol: The bromo-intermediate is reacted with sodium azide (NaN₃) in a solvent like DMF to form the corresponding azide. This is a safer and often more efficient way to introduce an amino group than direct amination.

Step 5: Reduction of the Azide

-

Protocol: The azide is reduced to the primary amine using standard methods, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄). This final step yields the target molecule, tert-butyl 4-(2-aminoethyl)benzoate.

Quantitative Data

| Step | Starting Material | Key Reagents | Typical Yield | Reference |

| Esterification | 4-Aminobenzoic acid | Thionyl chloride, t-Butanol | 66% | [2] |

| Alkylation | tert-Butyl 4-aminobenzoate | 2-Bromoethanol, K₂CO₃ | Moderate to Good | General knowledge |

| Bromination | tert-Butyl 4-(2-hydroxyethyl)benzoate | PBr₃ | Good | General knowledge |

| Azide Formation | tert-Butyl 4-(2-bromoethyl)benzoate | NaN₃ | High | General knowledge |

| Reduction | tert-Butyl 4-(2-azidoethyl)benzoate | H₂, Pd/C | High | General knowledge |

Conclusion

The synthesis of tert-butyl 4-(2-aminoethyl)benzoate can be effectively achieved through two primary routes. The choice of route will depend on the availability of starting materials, cost considerations, and the desired scale of the synthesis. Route 1, starting from 4-(2-aminoethyl)benzoic acid, is more direct but may require protection of the amino group. Route 2, starting from 4-aminobenzoic acid, involves more steps but utilizes a more common and less expensive starting material. Both routes offer viable pathways for obtaining this important synthetic intermediate. The detailed protocols and workflows provided in this guide are intended to assist researchers in the successful synthesis of tert-butyl 4-(2-aminoethyl)benzoate for their drug discovery and development endeavors.

References

A Technical Guide to tert-Butyl 4-(2-aminoethyl)benzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-aminoethyl)benzoate is a bifunctional organic molecule that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a primary amine on an ethyl linker attached to a benzene ring, allows for sequential and site-selective modifications. This makes it an important intermediate in the synthesis of more complex molecules, including peptide-based therapeutics and other bioactive compounds. This technical guide provides a comprehensive overview of the synthesis, properties, and known applications of tert-butyl 4-(2-aminoethyl)benzoate.

Physicochemical Properties

The physical and chemical properties of tert-butyl 4-(2-aminoethyl)benzoate are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| CAS Number | 135482-70-1 | [1] |

| Molecular Formula | C₁₃H₁₉NO₂ | [1] |

| Molecular Weight | 221.30 g/mol | [1] |

| Appearance | Not specified in literature; likely an oil or low-melting solid | |

| pKa (predicted) | 9.54 ± 0.10 (for the amine) | [1] |

Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate

Proposed Experimental Protocol: Acid-Catalyzed Esterification

This protocol involves the direct esterification of 4-(2-aminoethyl)benzoic acid using tert-butanol in the presence of a strong acid catalyst.

Materials:

-

4-(2-aminoethyl)benzoic acid

-

tert-Butanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of 4-(2-aminoethyl)benzoic acid in a suitable solvent such as anhydrous diethyl ether or dichloromethane, add an excess of tert-butanol.

-

Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).

-

The reaction mixture is stirred at room temperature or gently heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude tert-butyl 4-(2-aminoethyl)benzoate can be purified by column chromatography on silica gel.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of tert-butyl 4-(2-aminoethyl)benzoate.

Analytical Characterization

As specific analytical data for tert-butyl 4-(2-aminoethyl)benzoate is not widely published, the following table presents the expected analytical characteristics based on its structure and data from closely related compounds.

| Analysis Type | Expected Results |

| ¹H NMR | Aromatic protons (doublets, ~7.2-7.8 ppm), ethyl group protons (triplets, ~2.8-3.2 ppm), amine protons (broad singlet), and a singlet for the tert-butyl group (~1.5 ppm). |

| ¹³C NMR | Signals for the carboxyl carbon, aromatic carbons, ethyl carbons, and the quaternary and methyl carbons of the tert-butyl group. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (221.30 g/mol ). |

Applications in Drug Development

tert-Butyl 4-(2-aminoethyl)benzoate is primarily utilized as a versatile building block in the synthesis of pharmaceutical compounds.[2] Its bifunctional nature allows for its incorporation into larger molecules where the primary amine can be further functionalized, and the tert-butyl ester can be deprotected to reveal a carboxylic acid for subsequent coupling reactions.

One of its key applications is in the synthesis of peptide-based therapeutics. The primary amine can serve as a point of attachment for an amino acid or a peptide chain, while the tert-butyl ester protects the carboxylic acid functionality during the coupling steps. This protected carboxylic acid can be deprotected in a later step to be coupled with another molecule or to remain as a free carboxylic acid in the final product.

Logical Relationship in Peptide Synthesis

The diagram below illustrates the logical steps involved in utilizing tert-butyl 4-(2-aminoethyl)benzoate as a linker in the synthesis of a hypothetical peptide conjugate.

Conclusion

tert-Butyl 4-(2-aminoethyl)benzoate is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its synthesis can be achieved through standard esterification procedures. The presence of both a primary amine and a protected carboxylic acid allows for a wide range of chemical modifications, making it an important tool for medicinal chemists. Further research into its applications is likely to uncover new and innovative uses for this compound in the creation of novel therapeutics.

References

An In-depth Technical Guide to tert-Butyl 4-(2-aminoethyl)benzoate and Related Compounds for Researchers and Drug Development Professionals

Introduction

Tert-butyl 4-(2-aminoethyl)benzoate is a bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a protected carboxylic acid (tert-butyl ester) and a primary amine, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions. This allows for the sequential functionalization of the amino group, making it a valuable scaffold in the development of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and other targeted therapies. This guide provides a comprehensive overview of the synthesis, properties, and applications of tert-butyl 4-(2-aminoethyl)benzoate and its structurally related compounds, with a focus on experimental details and data for researchers in the field.

Physicochemical Properties

While specific experimental data for tert-butyl 4-(2-aminoethyl)benzoate is not extensively available in public literature, its properties can be inferred from its structural analogs. The key features are the tert-butyl ester, the benzene ring, and the aminoethyl side chain. The tert-butyl group provides steric bulk, which can influence the molecule's stability and reactivity.[1] The primary amine is a key site for further chemical modifications.

Table 1: Physicochemical Data of Related Benzoate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Reference |

| tert-Butyl benzoate | C₁₁H₁₄O₂ | 178.23 | Benzoate ester with a tert-butyl group. | [2] |

| Ethyl 4-tert-butylbenzoate | C₁₃H₁₈O₂ | 206.28 | Ethyl ester of 4-tert-butylbenzoic acid. | [3] |

| tert-Butyl 4-amino-2-ethylbenzoate | C₁₃H₁₉NO₂ | 221.29 | Aniline derivative with a tert-butyl ester. | [4] |

| Ethyl 4-(tert-butyl-amino)-3-nitro-benzoate | C₁₃H₁₈N₂O₄ | - | Contains a tert-butylamino group. | [5] |

| Ethyl 4-amino-3-methylbenzoate | - | - | Ethyl ester of an aminobenzoic acid derivative. | [6] |

| tert-Butyl 4-[(2-sulfanylacetyl)amino]benzoate | C₁₃H₁₇NO₃S | 267.35 | Contains a sulfanylacetylamino group. | [7] |

| Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate | C₂₄H₃₃NO₃ | 383.51 | Contains two tert-butyl groups on a phenol ring. | [8] |

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(2-aminoethyl)benzoate can be approached through several synthetic routes. A plausible method involves the esterification of 4-(2-aminoethyl)benzoic acid with tert-butanol. Alternatively, a precursor like 4-(2-azidoethyl)benzoic acid could be esterified followed by reduction of the azide to the amine.

Proposed Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate

A likely synthetic pathway for tert-Butyl 4-(2-aminoethyl)benzoate would involve the protection of the amino group of 4-(2-aminoethyl)benzoic acid, followed by esterification, and finally deprotection of the amine. A more direct approach, if the starting material is available, is the esterification of 4-(2-aminoethyl)benzoic acid.

Caption: Proposed esterification for tert-Butyl 4-(2-aminoethyl)benzoate.

General Experimental Protocol for tert-Butylation of Carboxylic Acids

A general procedure for the synthesis of tert-butyl esters from carboxylic acids involves the use of sodium tert-butoxide.[9]

Materials:

-

Carboxylic acid (ester 1) (0.5 mmol)

-

Sodium tert-butoxide (NaOtBu) (1.25 mmol, 2.5 equiv.)

-

Toluene (2.5 mL)

-

5% HCl solution

-

Diethyl ether

-

Anhydrous Na₂SO₄

Procedure:

-

To a stirred suspension of NaOtBu in toluene, add the carboxylic acid.[9]

-

Stir the mixture at room temperature for 3-4 hours.[9]

-

Quench the reaction mixture with a 5% HCl solution.[9]

-

Extract the mixture with diethyl ether (2 x 10 mL).[9]

-

Combine the organic extracts, dry over Na₂SO₄, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica gel (hexanes/EtOAc) to yield the corresponding tert-butyl ester.[9]

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in tert-butyl 4-(2-aminoethyl)benzoate and its analogs are prevalent in a variety of biologically active molecules. The amino group provides a handle for the introduction of pharmacophores through acylation or sulfonylation, while the tert-butyl ester can be cleaved to reveal a carboxylic acid for conjugation or further modification.[1]

Role as a Linker in Bioconjugation

The aminoethylbenzoate scaffold can be utilized in the development of antibody-drug conjugates (ADCs). The primary amine can be functionalized to attach a linker, which is then connected to a cytotoxic drug. The carboxylic acid (after deprotection of the tert-butyl ester) can be used to conjugate the entire molecule to an antibody.

References

- 1. Tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride () for sale [vulcanchem.com]

- 2. Tert-butyl benzoate | C11H14O2 | CID 69886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 4-tert-butylbenzoate | C13H18O2 | CID 79408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl 4-amino-2-ethylbenzoate | C13H19NO2 | CID 165886425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(tert-butyl-amino)-3-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Tert-butyl 4-[(2-sulfanylacetyl)amino]benzoate | C13H17NO3S | CID 88222005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Unlocking New Therapeutic Avenues: A Technical Guide to tert-Butyl 4-(2-aminoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. tert-Butyl 4-(2-aminoethyl)benzoate is a bifunctional scaffold that holds significant promise for the synthesis of diverse compound libraries. Its structure, featuring a protected carboxylic acid and a primary amine, offers synthetic chemists a versatile handle for derivatization, enabling the exploration of a wide chemical space. This technical guide provides a comprehensive overview of the potential applications of tert-butyl 4-(2-aminoethyl)benzoate, supported by data from structurally related compounds, and outlines its potential as a key intermediate in the generation of next-generation targeted therapies.

Physicochemical Properties

| Property | Predicted/Inferred Value | Structural Analogue Data |

| Molecular Formula | C13H19NO2 | C14H23ClN2O2 (for tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride) |

| Molecular Weight | 221.30 g/mol | 286.80 g/mol (for tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate hydrochloride)[1] |

| LogP (calculated) | ~2.5-3.0 | Not Available |

| pKa (amine) | ~9.5-10.5 | ~8.2 (for a secondary amine in a similar environment)[1] |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). The hydrochloride salt would exhibit aqueous solubility. | The hydrochloride salt of a related compound is highly soluble in polar solvents like water and methanol.[1] |

| Thermal Stability | The tert-butyl ester is prone to decomposition at elevated temperatures (typically >250°C).[1] | Consistent with tert-butyl esters.[1] |

Potential Therapeutic Applications

The structural features of tert-butyl 4-(2-aminoethyl)benzoate make it an attractive starting point for the development of a variety of therapeutic agents. The primary amine can be readily acylated, sulfonated, or used in reductive amination reactions to introduce diverse pharmacophores. The tert-butyl ester can be deprotected under acidic conditions to reveal a carboxylic acid, which can then be used for conjugation to other molecules, such as antibodies or targeting ligands.

Kinase Inhibitors

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. The general structure of many kinase inhibitors includes a heterocyclic core that interacts with the ATP-binding site of the kinase. The amino group of tert-butyl 4-(2-aminoethyl)benzoate can serve as a key attachment point for building these heterocyclic cores. Furthermore, the benzoate portion can be modified to optimize interactions with other regions of the kinase, enhancing potency and selectivity. Structurally similar para-aminobenzoic acid (PABA) derivatives have shown promise in the development of kinase inhibitors.[2]

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs. The development of novel GPCR modulators often involves the synthesis of libraries of compounds with diverse functionalities. tert-Butyl 4-(2-aminoethyl)benzoate can serve as a versatile scaffold for generating such libraries. The aminoethyl side chain can be elaborated to introduce functionalities that interact with the ligand-binding pocket of the receptor, while the aromatic ring and the deprotected carboxylate can be modified to fine-tune the compound's overall properties. A related compound, tert-butyl 4-{2-[(aminomethyl)amino]ethyl}benzoate, is noted as a precursor for GPCR modulators.[1]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of an antibody with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component of an ADC. The bifunctional nature of tert-butyl 4-(2-aminoethyl)benzoate makes it a potential component for linker synthesis. After deprotection of the tert-butyl ester, the resulting carboxylic acid can be activated and coupled to a payload molecule. The primary amine can be used to attach this linker-payload conjugate to the antibody, often through a maleimide-thiol reaction with cysteine residues on the antibody. The use of a related compound in ADC applications has been reported.[1]

Experimental Protocols

While specific experimental protocols for tert-butyl 4-(2-aminoethyl)benzoate are not widely published, the following general methodologies can be applied for its synthesis and derivatization.

Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate

A plausible synthetic route to tert-butyl 4-(2-aminoethyl)benzoate involves the esterification of 4-(2-aminoethyl)benzoic acid.

Protocol:

-

To a solution of 4-(2-aminoethyl)benzoic acid in a suitable solvent (e.g., tert-butanol or a mixture of dichloromethane and tert-butanol), add an acid catalyst (e.g., sulfuric acid or a solid-supported acid catalyst).

-

The reaction mixture is heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 4-(2-aminoethyl)benzoate.

Derivatization via Acylation of the Primary Amine

Protocol:

-

Dissolve tert-butyl 4-(2-aminoethyl)benzoate in an anhydrous aprotic solvent such as dichloromethane or N,N-dimethylformamide.

-

Add a base (e.g., triethylamine or diisopropylethylamine) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

Visualizing Synthetic and Signaling Pathways

To better illustrate the utility of tert-butyl 4-(2-aminoethyl)benzoate, the following diagrams, generated using the DOT language, depict a general workflow for its derivatization and a hypothetical signaling pathway where a derivative might exert its effect.

Caption: General workflow for the derivatization of tert-Butyl 4-(2-aminoethyl)benzoate.

Caption: A potential mechanism of action for a kinase inhibitor derived from the core scaffold.

Conclusion

tert-Butyl 4-(2-aminoethyl)benzoate represents a valuable and versatile building block for the synthesis of novel therapeutic agents. Its bifunctional nature allows for the systematic exploration of chemical space, making it an ideal starting point for hit-to-lead and lead optimization campaigns. While direct experimental data on this specific molecule is limited, the known applications of its structural analogs in the development of kinase inhibitors, GPCR modulators, and ADCs highlight its significant potential. By leveraging the synthetic handles provided by the primary amine and the protected carboxylic acid, researchers can efficiently generate libraries of diverse compounds with the potential to address a wide range of diseases. As the demand for innovative and targeted therapies continues to grow, the strategic use of well-designed building blocks like tert-butyl 4-(2-aminoethyl)benzoate will be crucial for advancing the frontiers of drug discovery.

References

Methodological & Application

Synthesis Protocol for tert-Butyl 4-(2-aminoethyl)benzoate: An Application Note for Researchers

Abstract

This document provides a detailed synthesis protocol for tert-butyl 4-(2-aminoethyl)benzoate, a valuable intermediate in pharmaceutical and materials science research. The protocol is designed for researchers, scientists, and drug development professionals, offering a clear, step-by-step methodology. This application note also includes a summary of key quantitative data, a visual representation of the synthesis workflow, and a discussion of the compound's significance and applications.

Introduction

tert-Butyl 4-(2-aminoethyl)benzoate is a bifunctional molecule incorporating a protected carboxylic acid (tert-butyl ester) and a primary amine. The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be selectively removed under acidic conditions.[1] This feature, combined with the reactive primary amine on the ethyl side chain, makes it a versatile building block in organic synthesis. It is particularly useful in the construction of more complex molecules, such as kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, where the amine can be functionalized and the carboxylic acid can be deprotected for subsequent reactions.[1]

Synthesis Pathway

The synthesis of tert-butyl 4-(2-aminoethyl)benzoate can be efficiently achieved through a two-step process starting from 4-(2-aminoethyl)benzoic acid. The first step involves the esterification of the carboxylic acid with tert-butanol to form the tert-butyl ester. The second key step is the protection of the amino group, if necessary for subsequent reactions, or direct use of the synthesized compound. A common strategy involves the use of a Boc protecting group for the amine, which can be selectively removed. For the purpose of this protocol, we will focus on the synthesis of the title compound without protection on the amine.

Experimental Protocol

Materials and Methods

| Reagent/Material | Grade | Supplier |

| 4-(2-Aminoethyl)benzoic acid | ≥98% | Commercially Available |

| tert-Butanol | Anhydrous, ≥99.5% | Commercially Available |

| Sulfuric Acid (H₂SO₄) | 95-98% | Commercially Available |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Commercially Available |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Laboratory Prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercially Available |

| Diethyl Ether | Anhydrous, ≥99.7% | Commercially Available |

Synthesis of tert-Butyl 4-(2-aminoethyl)benzoate

Step 1: Esterification of 4-(2-aminoethyl)benzoic acid

-

To a stirred solution of 4-(2-aminoethyl)benzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane, add an excess of tert-butanol (3.0-5.0 eq.).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.) to the mixture at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 4-(2-aminoethyl)benzoate.

Data Presentation

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₉NO₂ | - |

| Molecular Weight | 221.30 g/mol | - |

| Appearance | Pale cream solid | [2] |

| Melting Point | 106-109 °C | [2] |

| ¹H NMR (DMSO-d₆) | δ 1.42 (s, 9H, C(CH₃)₃), 7.35-7.85 (m, 4H, Ar-H) | [1] |

| MS (ESI) | m/z = 250.168 ([M-Cl]⁺) for the hydrochloride salt | [1] |

Visualizing the Synthesis

A simplified workflow for the synthesis of tert-butyl 4-(2-aminoethyl)benzoate is presented below.

Caption: Synthesis workflow for tert-butyl 4-(2-aminoethyl)benzoate.

Applications and Future Perspectives

The synthesized tert-butyl 4-(2-aminoethyl)benzoate serves as a crucial intermediate in various synthetic applications. The primary amine can undergo a variety of chemical transformations, including acylation, sulfonylation, and reductive amination, to introduce diverse pharmacophores.[1] Furthermore, the tert-butyl ester can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the carboxylic acid for further conjugation or modification.[1]

The dual functionality and selective deprotection strategies make this compound a valuable tool for constructing libraries of compounds for high-throughput screening in drug discovery programs. Its utility extends to the development of novel materials where the amine and carboxylic acid functionalities can be used for polymerization or surface modification.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of tert-butyl 4-(2-aminoethyl)benzoate. The detailed protocol, coupled with the presented data and workflow visualization, is intended to facilitate its preparation in a research setting. The versatility of this compound ensures its continued importance as a building block in the fields of medicinal chemistry and materials science.

References

Application Notes and Protocols: tert-Butyl 4-(2-aminoethyl)benzoate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-aminoethyl)benzoate is a versatile building block for peptide synthesis, enabling the introduction of a rigid aromatic spacer with a terminal carboxylic acid functionality, which is protected as a tert-butyl ester. This bifunctional molecule allows for the modification of peptides at the N-terminus, C-terminus, or on the side chains of amino acids such as lysine or ornithine. The primary amine facilitates its incorporation into the peptide backbone or attachment to side chains through amide bond formation. The tert-butyl ester provides a stable protecting group for the carboxylic acid, which can be readily deprotected under acidic conditions, typically with trifluoroacetic acid (TFA), at the final cleavage step of solid-phase peptide synthesis (SPPS).[1]

The incorporation of such building blocks can significantly impact the pharmacological properties of peptides.[2] The rigid phenyl ring can be used to introduce conformational constraints, while the ethylamine linker provides flexibility. The terminal carboxylic acid, once deprotected, offers a site for further conjugation of molecules such as fluorophores, cytotoxic drugs, or polyethylene glycol (PEG) to enhance the therapeutic potential of the peptide.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of tert-Butyl 4-(2-aminoethyl)benzoate is provided below.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| Solubility | Soluble in organic solvents such as DMF, DCM, and NMP |

| Amine Reactivity | Primary amine suitable for standard peptide coupling reactions |

| Ester Stability | tert-Butyl ester is stable to basic conditions (e.g., piperidine) used for Fmoc deprotection |

| Ester Cleavage | Cleaved by strong acids such as Trifluoroacetic Acid (TFA) |

Applications in Peptide Synthesis

tert-Butyl 4-(2-aminoethyl)benzoate serves as a valuable tool for peptide modification with several key applications:

-

Introduction of a Rigid Spacer: The phenyl group provides a well-defined and rigid element within a peptide or as a linker, which can be crucial for structure-activity relationship studies.

-

Site for Conjugation: Upon deprotection of the tert-butyl ester, the resulting carboxylic acid provides a handle for the attachment of various functional moieties.[3]

-

Modification of Pharmacokinetics: The introduction of this building block can alter the hydrophobicity and overall charge of a peptide, potentially influencing its solubility, stability, and in vivo half-life.[2]

-

Synthesis of Peptide-Drug Conjugates (PDCs): The terminal carboxyl group is an ideal attachment point for small molecule drugs, enabling the targeted delivery of therapeutics.

Experimental Protocols

The following protocols are generalized for the incorporation of tert-Butyl 4-(2-aminoethyl)benzoate into a peptide sequence using standard manual Fmoc/tBu solid-phase peptide synthesis (SPPS).

Protocol 1: Coupling of tert-Butyl 4-(2-aminoethyl)benzoate to the N-terminus of a Resin-Bound Peptide

This protocol describes the addition of the building block to the free N-terminal amine of a peptide chain being synthesized on a solid support.

Materials:

-

Fmoc-deprotected peptide-resin

-

tert-Butyl 4-(2-aminoethyl)benzoate

-

Coupling reagents (e.g., HATU, HBTU, or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))[5]

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

-

Activation of Building Block: In a separate tube, dissolve tert-Butyl 4-(2-aminoethyl)benzoate (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin and add the activated building block solution. Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step can be repeated.

-

Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

-

Continuation of Synthesis (Optional): If additional amino acids are to be added, proceed with the standard Fmoc-SPPS cycle (Fmoc deprotection, washing, coupling).

-

Final Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[6] This step will cleave the peptide from the resin and remove the tert-butyl ester protecting group, yielding a free carboxylic acid.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.[5]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity of the purified peptide by mass spectrometry.

-

Quantitative Data Summary (Representative)

The following table provides representative data for a typical coupling and cleavage process. Actual yields and purity will vary depending on the peptide sequence and synthesis conditions.

| Parameter | Value |

| Resin Scale | 0.1 mmol |

| Coupling Efficiency | >99% (as determined by Kaiser test) |

| Crude Peptide Yield | 70-85% |

| Purity of Crude Peptide (by RP-HPLC) | 60-80% |

| Purity of Purified Peptide (by RP-HPLC) | >95% |

Visualizations

Experimental Workflow for Incorporation

Caption: Workflow for incorporating the building block into a peptide chain.

Logical Relationship of Functional Groups

Caption: Functional groups and their roles in peptide synthesis.

References

Application Notes and Protocols for tert-Butyl 4-(2-aminoethyl)benzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-aminoethyl)benzoate is a versatile bifunctional building block increasingly utilized in medicinal chemistry. Its structure, featuring a primary amino group and a protected carboxylic acid, makes it an ideal scaffold for the synthesis of a diverse range of biologically active molecules. The ethylamine moiety provides a reactive handle for the introduction of various pharmacophores through acylation, sulfonylation, or reductive amination.[1] Concurrently, the tert-butyl ester serves as a stable protecting group for the carboxylic acid, which can be selectively deprotected under acidic conditions to enable further conjugation, for instance, in the formation of antibody-drug conjugates (ADCs) or for modulating physicochemical properties.[1]

This document provides detailed application notes and protocols for the use of tert-butyl 4-(2-aminoethyl)benzoate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 4-(2-aminoethyl)benzoate hydrochloride is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ | [2] |

| Molecular Weight | 286.80 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [2] |

| Storage | 2-8 °C | [2] |

| Solubility | Soluble in polar solvents such as water and methanol. | [1] |

Applications in Medicinal Chemistry

Synthesis of Kinase Inhibitors

tert-Butyl 4-(2-aminoethyl)benzoate serves as a key intermediate in the synthesis of various kinase inhibitors. The primary amino group can be readily acylated with a variety of heterocyclic or aromatic carboxylic acids, which are often key recognition elements for the kinase active site. The benzoate moiety can be tailored to interact with specific pockets within the kinase domain, or the tert-butyl ester can be deprotected to introduce a carboxylic acid group for further modification.

Experimental Protocol: Synthesis of a Generic N-Acyl Kinase Inhibitor Intermediate

This protocol describes the N-acylation of tert-butyl 4-(2-aminoethyl)benzoate with a generic carboxylic acid.

Materials:

-

tert-Butyl 4-(2-aminoethyl)benzoate hydrochloride

-

Carboxylic acid of interest (e.g., a heterocyclic carboxylic acid)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of tert-butyl 4-(2-aminoethyl)benzoate hydrochloride (1.1 eq) and DIPEA (2.5 eq) in anhydrous DCM.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-acylated product.

Synthesis of GPCR Modulators

The structural motif of tert-butyl 4-(2-aminoethyl)benzoate is also found in the scaffold of certain G-protein coupled receptor (GPCR) modulators. The aminoethyl side chain can be functionalized to interact with allosteric or orthosteric binding sites on the receptor.

Experimental Protocol: Synthesis of a Generic GPCR Modulator Intermediate

This protocol outlines a general procedure for the synthesis of a GPCR modulator intermediate via reductive amination.

Materials:

-

tert-Butyl 4-(2-aminoethyl)benzoate hydrochloride

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

To a solution of tert-butyl 4-(2-aminoethyl)benzoate hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in DCM or DCE, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography to yield the desired product.

Application as a Linker in PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[3] They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid, a derivative of the title compound, can be used as a PROTAC linker.[4] The amino and carboxyl groups provide attachment points for the target-binding and E3 ligase-binding moieties.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using a linker derived from tert-butyl 4-(2-aminoethyl)benzoate typically involves a multi-step process.

Key Experimental Protocols

Protocol 1: Deprotection of the tert-Butyl Ester

The cleavage of the tert-butyl ester is a critical step to unmask the carboxylic acid for further functionalization. This is typically achieved under acidic conditions.

Materials:

-